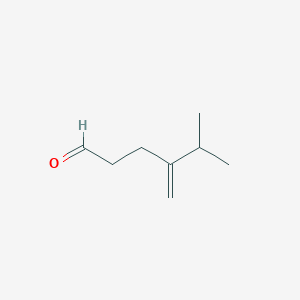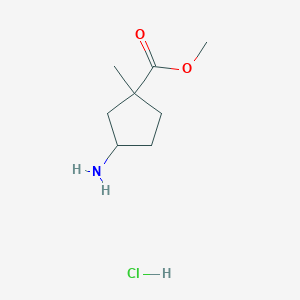
(3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one is a chemical compound with significant importance in various scientific fields. It is a derivative of oxolanone, characterized by the presence of hydroxyl groups at the 3rd and 5th positions and a hydroxymethyl group at the 5th position. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry, biochemistry, and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one typically involves the use of carbohydrate precursors. One common method is the oxidation of D-glucose or D-mannose, followed by cyclization to form the oxolanone ring. The reaction conditions often include the use of oxidizing agents such as nitric acid or bromine water, and the cyclization step may require acidic or basic catalysts to facilitate the ring closure.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using biotechnological approaches. Enzymatic oxidation of sugars using specific oxidases can provide a more environmentally friendly and efficient route to this compound. The use of bioreactors and immobilized enzymes can enhance the yield and purity of the product, making it suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, bromine water, and potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation Products: 3-keto-5-(hydroxymethyl)oxolan-2-one, 3-hydroxy-5-(carboxymethyl)oxolan-2-one.
Reduction Products: 3,5-dihydroxyoxolan-2-one.
Substitution Products: 3-chloro-5-(hydroxymethyl)oxolan-2-one, 3-hydroxy-5-(methyl)oxolan-2-one.
Wissenschaftliche Forschungsanwendungen
(3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its derivatives are being explored for their ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: The compound is used in the production of biodegradable polymers and as a precursor for the synthesis of fine chemicals.
Wirkmechanismus
The mechanism of action of (3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the oxolanone ring structure allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit or activate specific biochemical pathways, leading to its therapeutic effects. For example, its derivatives may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one
- 5-hydroxy-3-{[(2S,3R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxolan-2-yl]oxy}-2-(4-hydroxyphenyl)-7-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one
Uniqueness
(3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one is unique due to its specific stereochemistry and functional groups. The presence of hydroxyl groups at the 3rd and 5th positions, along with the hydroxymethyl group, provides distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable subject of study in multiple scientific disciplines.
Eigenschaften
IUPAC Name |
(3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-2-3-1-4(7)5(8)9-3/h3-4,6-7H,1-2H2/t3-,4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAIXGZDDWCQCC-QWWZWVQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C1O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)[C@@H]1O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6599835.png)
![1-Azaspiro[3.3]heptan-6-ol](/img/structure/B6599843.png)




![(1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane](/img/structure/B6599876.png)

![2-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}amino)acetic acid](/img/structure/B6599893.png)
![1-{5-fluoro-4-[4-(3-methoxypropoxy)phenyl]pyrimidin-2-yl}-N-{3-methyl-1-azabicyclo[2.2.2]octan-3-yl}piperidine-4-carboxamide](/img/structure/B6599899.png)


